molecular formula C9H6F3N3O B1404677 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 1197229-53-0

3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No. B1404677
M. Wt: 229.16 g/mol
InChI Key: UPLZFZHUNUYGBX-UHFFFAOYSA-N
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Description

“3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline” is an organic compound . It is classified as an aromatic amine . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of compounds similar to “3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline” has been reported in the literature . For example, the amine reacts with commercially accessible 4-(trifluoromethyl)phenyl isothiocyanate or 3,5-bis(trifluoromethyl)phenyl isothiocyanate in methanol using triethylamine as a base catalyst .


Molecular Structure Analysis

The molecular structure of “3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline” can be represented by the formula CF3C6H4NH2 . It is one of three isomers of trifluoromethylaniline .

Scientific Research Applications

Antitumor Activity

  • Design and Antitumor Activity : The design and potential medical application of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including their in vitro anticancer activity, are explored. Certain compounds exhibit promising antitumor properties (Maftei et al., 2016).

Biological Evaluation

  • Synthesis and Biological Evaluation : A study on the synthesis and evaluation of biological activities, including antidiabetic, anti-inflammatory, and anticancer activities, of substituted 1,3,4-oxadiazole derivatives (Kavitha et al., 2016).

Antimicrobial Activity

  • Antimicrobial Studies : Investigating the in vitro antibacterial and antifungal activities of synthesized 1,3,4-oxadiazole derivatives (Kavitha et al., 2016).

Chemical Synthesis

  • Synthesis Techniques : Exploring copper-catalyzed domino protocols for synthesizing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives and related chemical reactions (Xu et al., 2015).

Sensing Applications

  • Aniline Sensing : Study on the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivatives by aniline, suggesting their use as aniline sensors (Naik et al., 2018).

Electrosynthesis

  • Electrosynthesis of Derivatives : Development of an intramolecular decarboxylative coupling reaction for constructing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, using electrochemistry (Qian et al., 2020).

Fluorescence Properties

  • Fluorescence and Carbonic Anhydrase Inhibition : Investigating fluorescence properties of synthesized molecules and their inhibitory activity against human carbonic anhydrase isoforms (Angapelly et al., 2018).

Photoluminescence and Electroluminescence

  • Photoluminescence in OLEDs : Study on the photoluminescence and electroluminescence of iridium(III) complexes with 1,3,4-oxadiazole/1,3,4-thiadiazole derivative ligands for potential application in OLEDs (Jing et al., 2017).

Safety And Hazards

“3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline” is considered hazardous. It is combustible, harmful if swallowed, in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)8-15-14-7(16-8)5-2-1-3-6(13)4-5/h1-4H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLZFZHUNUYGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NN=C(O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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